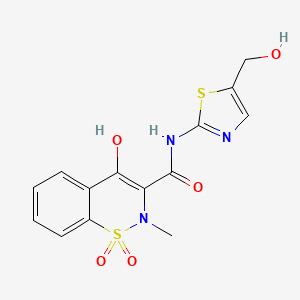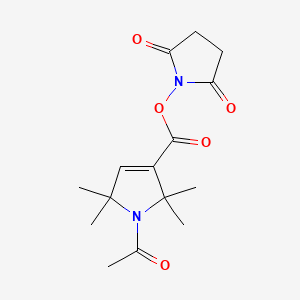
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester” is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 . It is also known as "1-Acetyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester" .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C15H20N2O5 . Detailed structural information, including bond lengths and angles, would require more specialized resources such as crystallographic data or computational chemistry studies.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C15H20N2O5) and molecular weight (308.33) . Other properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
N-Hydroxysuccinimide esters, including structures similar to "1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester," are crucial in the synthesis of complex organic compounds. They react with active methylene compounds under basic conditions to produce 3-substituted N-alkoxycarbonyl tetramic acids. This reaction is significant in the creation of optically active tetramic acids when starting from L-amino acids, highlighting their importance in synthesizing stereochemically complex molecules (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996).
Bioconjugation and Material Science
N-Hydroxysuccinimide esters play a vital role in bioconjugation chemistry and the functionalization of materials and polymers. They are widely utilized for coupling reactions with carboxylic acids and N-hydroxysuccinimide in the presence of a coupling agent. Recent advances have introduced efficient strategies for preparing these active esters, underpinning their versatility in peptide synthesis, bioconjugate chemistry, and the development of functionalized materials (Barré, Ţînţaş, Levacher, Papamicaël, & Gembus, 2016).
Intracellular Radical Detection
In the field of biological chemistry, derivatives of "this compound" have been employed for the intracellular detection of hydroxyl radicals through spin trapping/electron paramagnetic resonance (EPR) spectroscopy. This innovative approach involves converting carboxyl-bearing spin probes into esterase-hydrolyzable labile esters, facilitating the intracellular localization and accumulation of spin probes. Such strategies are pivotal for studying free radicals in biology, demonstrating the compound's utility in advancing biochemical research (Kao & Rosen, 2004).
Selective Acylation in Peptide and Protein Chemistry
N-Hydroxysuccinimide esters are instrumental in the selective acylation of primary amines in peptides and proteins. This specificity is critical for modifying biomolecules without affecting other functional groups, thereby enabling precise control over bioconjugation reactions. The development of methods to selectively remove ester-linked acyl groups post-acylation further enhances the applicability of NHS esters in proteomics and other fields requiring the modification of biomolecules with high selectivity and efficiency (Abello, Kerstjens, Postma, & Bischoff, 2007).
Wirkmechanismus
Target of Action
The primary targets of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester are proteins, specifically the lysine residues . The compound is a protein crosslinker and can react with biomolecules containing these residues .
Mode of Action
The compound interacts with its targets through a process known as protein crosslinking. It reacts with the lysine residues of proteins, modifying them . This modification can lead to changes in the protein’s structure and function.
Result of Action
The result of the compound’s action is the modification of proteins, specifically the crosslinking of lysine residues . This can lead to changes in the structure and function of the proteins, potentially affecting various cellular processes.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-9(18)17-14(2,3)8-10(15(17,4)5)13(21)22-16-11(19)6-7-12(16)20/h8H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRHMOJKYFPIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C=C(C1(C)C)C(=O)ON2C(=O)CCC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661773 |
Source


|
| Record name | 1-[(1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-74-7 |
Source


|
| Record name | 2,5-Dioxo-1-pyrrolidinyl 1-acetyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



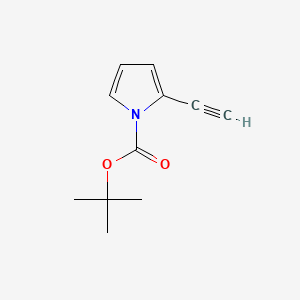
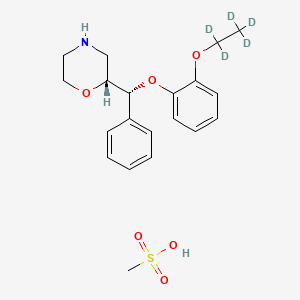
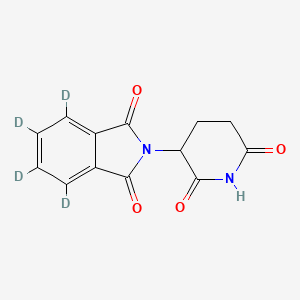
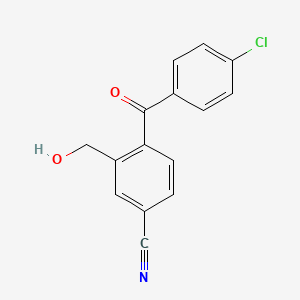

![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)
